molecular formula C11H10N2O5 B12199599 4-((4-Methyl-3-nitrophenyl)amino)-4-oxobut-2-enoic acid

4-((4-Methyl-3-nitrophenyl)amino)-4-oxobut-2-enoic acid

Cat. No.: B12199599
M. Wt: 250.21 g/mol
InChI Key: POKXHZCYWHLENN-PLNGDYQASA-N
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Description

4-((4-Methyl-3-nitrophenyl)amino)-4-oxobut-2-enoic acid is an organic compound with a complex structure that includes a nitro group, a methyl group, and an amino group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Methyl-3-nitrophenyl)amino)-4-oxobut-2-enoic acid can be achieved through several synthetic routes. One common method involves the acylation of 4-methyl-3-nitroaniline with an appropriate acylating agent under controlled conditions. The reaction typically requires a catalyst and may involve steps such as reduction and purification to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. For example, a microreactor system can be used to optimize reaction conditions and achieve high selectivity and conversion rates . This method allows for precise control over reaction parameters and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-((4-Methyl-3-nitrophenyl)amino)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-((4-Methyl-3-aminophenyl)amino)-4-oxobut-2-enoic acid, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

4-((4-Methyl-3-nitrophenyl)amino)-4-oxobut-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((4-Methyl-3-nitrophenyl)amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can affect various pathways, including enzyme activity and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial contexts .

Properties

Molecular Formula

C11H10N2O5

Molecular Weight

250.21 g/mol

IUPAC Name

(Z)-4-(4-methyl-3-nitroanilino)-4-oxobut-2-enoic acid

InChI

InChI=1S/C11H10N2O5/c1-7-2-3-8(6-9(7)13(17)18)12-10(14)4-5-11(15)16/h2-6H,1H3,(H,12,14)(H,15,16)/b5-4-

InChI Key

POKXHZCYWHLENN-PLNGDYQASA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)/C=C\C(=O)O)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C=CC(=O)O)[N+](=O)[O-]

Origin of Product

United States

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